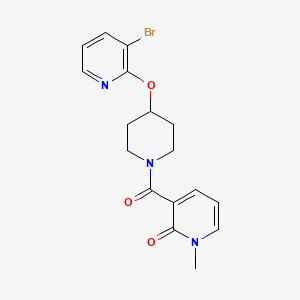

3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one

Beschreibung

Hybridization-Dependent Reactivity Profiles

The compound features three distinct nitrogen environments:

- Piperidine nitrogen : sp³-hybridized, enabling conformational flexibility and hydrogen-bond donor/acceptor capabilities.

- Pyridinone nitrogen : sp²-hybridized, contributing to aromatic sextet stability while retaining basicity through lone pair delocalization.

- Bromopyridine nitrogen : sp²-hybridized with electron-withdrawing bromine, creating a polarized C-Br bond for nucleophilic substitution or cross-coupling reactions.

Table 1 : Hybridization states and electronic characteristics of nitrogen centers

| Component | Hybridization | Lone Pair Localization | Reactivity Implications |

|---|---|---|---|

| Piperidine N | sp³ | Localized | Protonation sites, H-bonding |

| Pyridinone N | sp² | Delocalized in ring | Aromatic stabilization |

| Bromopyridine N | sp² | Delocalized in ring | Electron-deficient aromatic system |

Conformational Dynamics of the Piperidine-Pyridinone Linkage

The 1-carbonyl bridge between piperidine and pyridinone imposes restricted rotation, favoring:

- Syn-periplanar orientation between carbonyl oxygen and piperidine nitrogen, enabling intramolecular hydrogen bonding.

- Chair-boat interconversion in the piperidine ring, modulated by steric interactions from the 4-oxy substituent.

X-ray crystallographic studies of analogous compounds reveal dihedral angles of 112–118° between piperidine and pyridinone planes, optimizing π-stacking with biological targets.

Eigenschaften

IUPAC Name |

3-[4-(3-bromopyridin-2-yl)oxypiperidine-1-carbonyl]-1-methylpyridin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18BrN3O3/c1-20-9-3-4-13(16(20)22)17(23)21-10-6-12(7-11-21)24-15-14(18)5-2-8-19-15/h2-5,8-9,12H,6-7,10-11H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OPUNJUDGOANIDX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C(C1=O)C(=O)N2CCC(CC2)OC3=C(C=CC=N3)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18BrN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

392.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Bromination: Introduction of a bromine atom to the pyridine ring.

Etherification: Formation of an ether bond between the bromopyridine and piperidine.

Amidation: Coupling of the piperidine derivative with a pyridinone moiety through an amide bond.

The reaction conditions often involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may be scaled up using continuous flow reactors and automated synthesis platforms. These methods allow for precise control over reaction parameters, leading to consistent product quality and reduced production costs.

Analyse Chemischer Reaktionen

Nucleophilic Substitution at the 3-Bromopyridine Site

The bromine atom at the 3-position of the pyridine ring serves as a key site for nucleophilic substitution.

Key Findings :

-

The bromopyridine moiety undergoes cross-couplings (e.g., Suzuki, Stille) to introduce aryl, heteroaryl, or alkenyl groups .

-

Amine substitutions require elevated temperatures and polar aprotic solvents for optimal yields .

Carbonyl Group Reactivity

The piperidine-1-carbonyl group participates in nucleophilic acyl substitution and reductions.

Key Findings :

-

Hydrolysis under acidic conditions cleaves the carbonyl-piperidine bond, yielding carboxylic acids .

-

Amide couplings with aminoheterocycles (e.g., pyrazole, triazine) enhance pharmacological potential .

Heterocyclic Ring Transformations

The methylpyridone and piperidine rings undergo functionalization.

Methylpyridone Modifications

-

Alkylation : Reaction with alkyl halides (e.g., methyl iodide) at the pyridone oxygen under basic conditions forms ether derivatives .

-

Oxidation : Treatment with mCPBA generates pyridine N-oxide derivatives, altering electronic properties .

Piperidine Functionalization

-

Ring-Opening : Strong acids (e.g., HBr/AcOH) cleave the piperidine ring, yielding linear amines .

-

N-Alkylation : Alkyl halides or Mitsunobu conditions introduce substituents at the piperidine nitrogen .

Cross-Coupling via the Bromopyridine Group

The bromine atom enables palladium-catalyzed couplings:

Example : Coupling with tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate yields hybrid PROTAC molecules .

Bioconjugation Strategies

The carbonyl group and bromopyridine site facilitate bioconjugation:

-

PROTAC Synthesis : Linker molecules (e.g., PEG chains) attach via amide bonds or aryl couplings to E3 ligase ligands .

-

Fluorescent Tagging : Azide-alkyne click chemistry (CuAAC) enables labeling with fluorophores .

Stability and Side Reactions

Wissenschaftliche Forschungsanwendungen

Pharmacological Applications

1. Nicotinic Acetylcholine Receptor Modulation

One of the primary applications of this compound is its role as a ligand for nicotinic acetylcholine receptors (nAChRs). These receptors are crucial for various neurological functions, including cognition and neuroprotection. Research indicates that compounds with similar structures exhibit significant affinity for nAChRs, suggesting that this compound may facilitate neurotransmitter release or modulate receptor activity, which is vital for therapeutic interventions in neurological disorders .

2. Cancer Therapy

Recent studies have highlighted the potential of piperidine derivatives, including this compound, in cancer therapy. For instance, derivatives have shown cytotoxicity against specific tumor cell lines, indicating their potential as anticancer agents. The mechanism often involves the induction of apoptosis in cancer cells, making these compounds suitable candidates for further development in oncology .

3. Dual-Target Drug Design

The compound's structure allows for modifications that can enhance its interaction with multiple biological targets. This dual-target approach is particularly relevant in developing drugs that can simultaneously act on different pathways involved in diseases such as Alzheimer's and cancer. By optimizing physicochemical properties through structural modifications, researchers aim to improve selectivity and efficacy .

Synthetic Pathways

The synthesis of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one can be achieved through various methods involving coupling reactions between intermediates containing the requisite functional groups. Common synthetic routes involve:

- Formation of Intermediate Compounds : Initial reactions typically involve the formation of piperidine derivatives through reactions with carbonyl chlorides under basic conditions.

- Coupling Reactions : Subsequent steps often include coupling with other aromatic or heterocyclic compounds to form the final product .

Case Studies and Research Findings

Several studies have documented the pharmacological effects and therapeutic potentials of similar compounds:

Wirkmechanismus

The mechanism of action of 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets. The bromopyridine moiety may bind to active sites of enzymes or receptors, modulating their activity. The piperidine and pyridinone groups can enhance the compound’s binding affinity and specificity, leading to desired biological effects.

Vergleich Mit ähnlichen Verbindungen

Structural Analogues and Substituent Effects

Pyridin-2(1H)-one derivatives exhibit diverse bioactivities depending on their substituents. Below is a comparative analysis of key analogues:

4-(4-(Furo[3,2-c]pyridin-4-yloxy)-2-methylphenyl)-1-methylpyridin-2(1H)-one (Compound 2)

- Structure : Shares the 1-methylpyridin-2(1H)-one core but substitutes the 3-position with a furopyridinyloxy-methylphenyl group.

- Activity : Functions as a dopamine D1 receptor agonist with demonstrated in vivo antiparkinsonian effects .

3-(3-Chlorophenyl)-5-(phenylamino)pyridin-2(1H)-one (Compound 74)

- Structure: Features a 3-chlorophenyl and 5-phenylamino substitution on the pyridinone core.

- Activity : Investigated for mechanical allodynia, highlighting the role of aryl groups in pain modulation .

- Key Difference : The absence of a piperidine or bromine substituent limits direct comparison but underscores the scaffold’s versatility for diverse therapeutic targets.

4-(4-Bromophenyl)-6-(4-hydroxy-3-methoxyphenyl)-2-oxo-1,2-dihydropyridine-3-carbonitrile

- Structure : A dihydropyridin-2(1H)-one derivative with bromophenyl and hydroxy-methoxyphenyl groups.

- Activity : Exhibits 79.05% antioxidant activity (DPPH assay), comparable to ascorbic acid .

- Key Difference : The bromophenyl group aligns with the target compound’s bromopyridine, suggesting bromine’s role in enhancing radical scavenging.

Piperazine/Piperidine-Linked Analogues

- Example : 2-{3-[4-(3-Bromophenyl)piperazin-1-yl]propyl}-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one hydrochloride.

- Structure: Combines a triazolopyridinone core with a bromophenyl-piperazine chain.

Key Observations :

Bromine Substitution : Bromine in the target compound and derivatives correlates with enhanced bioactivity (e.g., antioxidant effects) but may increase molecular weight, affecting solubility.

Piperidine vs. Piperazine : Piperidine’s conformational rigidity in the target compound could improve metabolic stability compared to piperazine derivatives .

Aryl vs. Heteroaryl Substituents : Aryl groups (e.g., chlorophenyl in ) favor target-specific interactions, while heteroaryl groups (e.g., furopyridine in ) may enhance selectivity.

ADMET and Molecular Docking

Biologische Aktivität

The compound 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic molecule that has garnered attention in medicinal chemistry due to its potential biological activities. Its structure features a bromopyridine moiety linked to a piperidine ring and a pyridinone structure, suggesting diverse interactions within biological systems.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 366.25 g/mol . The presence of multiple functional groups, including bromine and nitrogen-containing rings, indicates its potential as a pharmacological agent.

| Property | Value |

|---|---|

| Molecular Formula | C16H20BrN3O2 |

| Molecular Weight | 366.25 g/mol |

| Chemical Classification | Heterocyclic compound |

This compound primarily interacts with nicotinic acetylcholine receptors (nAChRs) , which play vital roles in neurotransmission and are implicated in various neurological functions. Binding to these receptors may facilitate neurotransmitter release or modulate receptor activity, contributing to its pharmacological effects.

Anticonvulsant Activity

Research indicates that compounds with structural similarities to 3-(4-((3-bromopyridin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyridin-2(1H)-one exhibit significant anticonvulsant properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines by upregulating caspase 3 expression, suggesting a mechanism for their therapeutic effects .

Antimicrobial Activity

The compound has also been investigated for its potential antimicrobial properties . In vitro studies have demonstrated activity against various bacterial strains, indicating its utility as a lead compound in the development of new antibiotics .

Study 1: Nicotinic Receptor Binding

A study evaluated the binding affinity of structurally related compounds to nAChRs, revealing that several derivatives showed promising Ki values, indicating strong receptor interactions. These findings suggest that the compound could be developed into an effective therapeutic agent for cognitive enhancement or neuroprotection .

Study 2: Cytotoxicity Assessment

In cytotoxicity assays using human embryonic kidney (HEK-293) cells, the compound demonstrated low toxicity, making it a suitable candidate for further pharmacological development. The IC50 values were established, showing that it can effectively inhibit cell proliferation at specific concentrations without significant adverse effects on normal cells .

Q & A

Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized?

Methodological Answer:

Synthesis typically involves refluxing equimolar reagents in ethanol for extended periods (e.g., 16 hours), as demonstrated in analogous piperidine-carbonyl derivatives . Key steps include proton abstraction from hydroxyl groups by pyridine to form reactive intermediates, followed by nucleophilic attack on carbonyl groups (e.g., diethyl malonate). Optimization may involve adjusting solvent polarity, temperature, and catalyst use. For instance, ethanol under reflux promotes efficient cyclization, while pyridine aids in deprotonation . Reaction progress can be monitored via TLC or GC-MS to identify intermediates and optimize yields.

Basic: Which spectroscopic techniques are most reliable for confirming the structure of this compound?

Methodological Answer:

Structural confirmation requires a multi-technique approach:

- FTIR : Identifies functional groups (e.g., carbonyl stretches at ~1700 cm⁻¹, C-Br vibrations at ~600 cm⁻¹) .

- NMR (¹H/¹³C) : Assigns proton environments (e.g., piperidine methylene signals at δ 2.5–3.5 ppm) and carbon backbone .

- X-ray crystallography : Resolves 3D molecular packing and hydrogen-bonding networks, as shown for similar chromen-2-one derivatives (monoclinic space group C2/c) .

- Mass spectrometry : Validates molecular weight (e.g., [M+H]⁺ peaks) .

Advanced: How can computational methods like Hirshfeld surface analysis elucidate intermolecular interactions?

Methodological Answer:

Hirshfeld surface analysis quantifies non-covalent interactions (e.g., hydrogen bonds, van der Waals contacts) by mapping electron density gradients. For example, in 3-[piperidine-1-carbonyl]-2H-chromen-2-one, this method revealed that 25% of intermolecular contacts are H···O bonds, critical for crystal stability . Pairing this with HOMO-LUMO calculations (energy gaps ~0.15–0.34 eV) further predicts reactivity and stability . Use software like CrystalExplorer for surface generation and Gaussian for orbital analysis.

Advanced: What strategies are recommended for analyzing discrepancies in biological activity data across studies?

Methodological Answer:

Discrepancies may arise from structural variations (e.g., substituent effects) or experimental conditions. For instance, 4-bromophenyl-substituted pyridin-2-ones showed 79% antioxidant activity, while methoxy-substituted analogs had only 17% . To resolve contradictions:

- Compare substituent electronic effects using Hammett plots.

- Standardize assay conditions (e.g., DPPH concentration, incubation time) .

- Validate purity via HPLC (e.g., ≥99% purity as in ) to rule out impurities.

- Apply statistical tools (e.g., ANOVA in GraphPad Prism) to assess significance .

Advanced: How to design experiments to assess ADMET properties early in development?

Methodological Answer:

- Absorption/Distribution : Use Caco-2 cell monolayers to predict intestinal permeability or logP calculations for lipophilicity .

- Metabolism : Incubate with liver microsomes (human/rat) to identify cytochrome P450 metabolites.

- Toxicity : Perform acute toxicity assays in rodents (e.g., LD₅₀ determination via OECD guidelines) .

- Molecular Docking : Screen against CYP450 isoforms (e.g., CYP3A4) using AutoDock Vina to predict drug-drug interactions .

Advanced: What role does molecular docking play in predicting biological activity?

Methodological Answer:

Docking studies (e.g., with Py-Rx or Discovery Studio) predict binding affinities to target proteins. For example, pyridin-2-one derivatives showed higher binding scores to bacterial enzyme active sites, correlating with their MIC values against Staphylococcus aureus . Key steps:

- Prepare ligand structures (optimize geometry at B3LYP/6-31G* level).

- Select protein PDB structures (e.g., DNA gyrase for antibacterial studies).

- Validate docking protocols via redocking co-crystallized ligands.

Advanced: How to evaluate the compound’s stability under different conditions?

Methodological Answer:

- Thermal Stability : Use TGA/DSC to monitor decomposition temperatures.

- Photostability : Expose to UV-Vis light (ICH Q1B guidelines) and track degradation via HPLC .

- Hydrolytic Stability : Incubate in buffers (pH 1–13) and quantify parent compound remaining.

- Oxidative Stability : Test with H₂O₂ or radical initiators (e.g., AIBN) .

Advanced: What methods are effective in determining toxicity and pharmacological potential?

Methodological Answer:

- In Vitro Toxicity : Use MTT assays on HEK293 or HepG2 cells to assess cytotoxicity .

- In Vivo Models : Administer escalating doses to CD-1 mice (e.g., 10–1000 mg/kg) and monitor organ histopathology .

- Pharmacological Screening : Test analgesic activity via hot-plate assays (e.g., latency time increases ≥30% indicate efficacy) .

- Environmental Impact : Follow OECD 207 guidelines for Daphnia magna acute toxicity if aquatic disposal is planned.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.